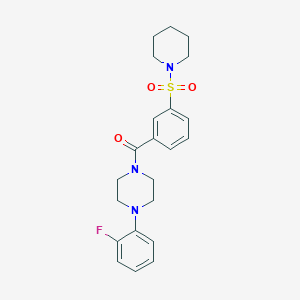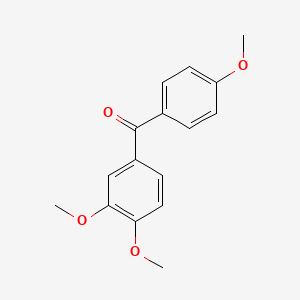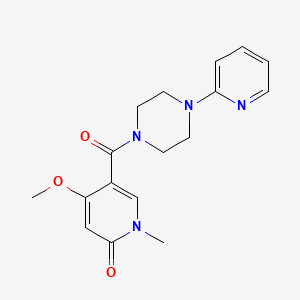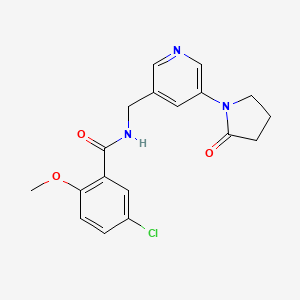
4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, a piperidine ring, a sulfonyl group, and a phenyl ketone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, piperazine, piperidine, sulfonyl, and phenyl ketone groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the fluorine atom in the fluorophenyl group could potentially be replaced by other groups in a nucleophilic substitution reaction. The piperazine and piperidine rings might also undergo reactions at their nitrogen atoms .Scientific Research Applications
Rhodium Catalyzed Hydroformylation in Pharmaceutical Synthesis
Rhodium-catalyzed hydroformylation is a key step in synthesizing Fluspirilen and Penfluridol, two neuroleptic agents. These agents are part of a wide class of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The process involves the preparation of 4,4-bis(p-fluorophenyl)butylbromide, a critical intermediate, from commercially available 4,4′-difluorobenzophenone. The overall yields of Fluspirilen and Penfluridol, based on the starting ketone, were about 35–40% (Botteghi et al., 2001).
Silicon-Containing Polysulfones and Polyketones
The creation of vinyl-terminated and silicon-containing polysulfones and ketones involved polysulfone and 4-fluorobenzoylphenyl ketone, synthesized using bisphenol A and an excess of bis-(4-fluorophenyl)sulfone or 4,4′-difluorobenzophenone, respectively. These polymers were later modified to incorporate various H-functional silanes or siloxanes, providing materials that were characterized for their properties using 1H NMR spectroscopy, DSC, and thermogravimetric analysis (Kim et al., 2001).
Copolymerization for Proton-Exchange-Membrane Materials
Sulfonated poly(phthalazinone ether ketone) and sulfonated poly(phthalazinone ether sulfone) copolymers were created for potential use in proton-exchange-membrane materials. These copolymers were synthesized using a direct copolymerization process, resulting in materials that demonstrated increased glass-transition temperature, enhanced membrane hydrophilicity, and impressive proton conductivities, suggesting their suitability for use in fuel cells (Gao et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-20-9-2-3-10-21(20)24-13-15-25(16-14-24)22(27)18-7-6-8-19(17-18)30(28,29)26-11-4-1-5-12-26/h2-3,6-10,17H,1,4-5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPGCNJGVPTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine](/img/structure/B2799379.png)
![2-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2799381.png)
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2799382.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2799388.png)


![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2799391.png)
![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B2799394.png)
![6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2799396.png)
